

An In-depth Technical Guide to Trimethylboroxine

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Compound of Interest

Compound Name: Trimethylboroxine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **trimethylboroxine**, a versatile organoboron compound. It covers its chemical and physical properties, reactivity, and stability, along with detailed experimental protocols for its synthesis and handling. Furthermore, it explores its significant applications in organic synthesis and its relevance to drug discovery and development.

Core Properties of Trimethylboroxine

Trimethylboroxine (TMB) is the cyclic anhydride of methylboronic acid.^[1] It is a six-membered heterocyclic compound with alternating boron and oxygen atoms, with a methyl group attached to each boron atom.^[2] Its unique chemical properties make it a valuable reagent in various chemical transformations.

The key physical and chemical properties of **trimethylboroxine** are summarized in the table below for easy reference.

| Property | Value | References |
|-------------------|---|------------|
| CAS Number | 823-96-1 | [3][4][5] |
| Molecular Formula | C ₃ H ₉ B ₃ O ₃ | [3][6] |
| Molecular Weight | 125.53 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid/solution | [1][4][7] |
| Melting Point | -38 °C | [4][8] |
| Boiling Point | 78-80 °C | [4][8][9] |
| Density | 0.898 g/mL at 25 °C | [4][8] |
| Refractive Index | n ₂₀ /D 1.362 | [4][8] |
| Flash Point | -9 °C (15.8 °F) - closed cup | [6] |
| Water Solubility | Not miscible | [4][8] |

Trimethylboroxine is a reactive compound with specific handling and storage requirements.

- Sensitivity: It is sensitive to moisture, air, and light.[7] It readily hydrolyzes in the presence of water to form methylboronic acid.[10]
- Stability: The product is considered chemically stable under standard ambient conditions (room temperature) when stored properly under an inert atmosphere.[7][11] Commercially, it is often supplied as a solution in THF, which may form explosive peroxides upon prolonged storage.[7]
- Hazards: It is a highly flammable liquid and vapor.[6] It is incompatible with strong oxidizing agents, acids, bases, and water.[7]

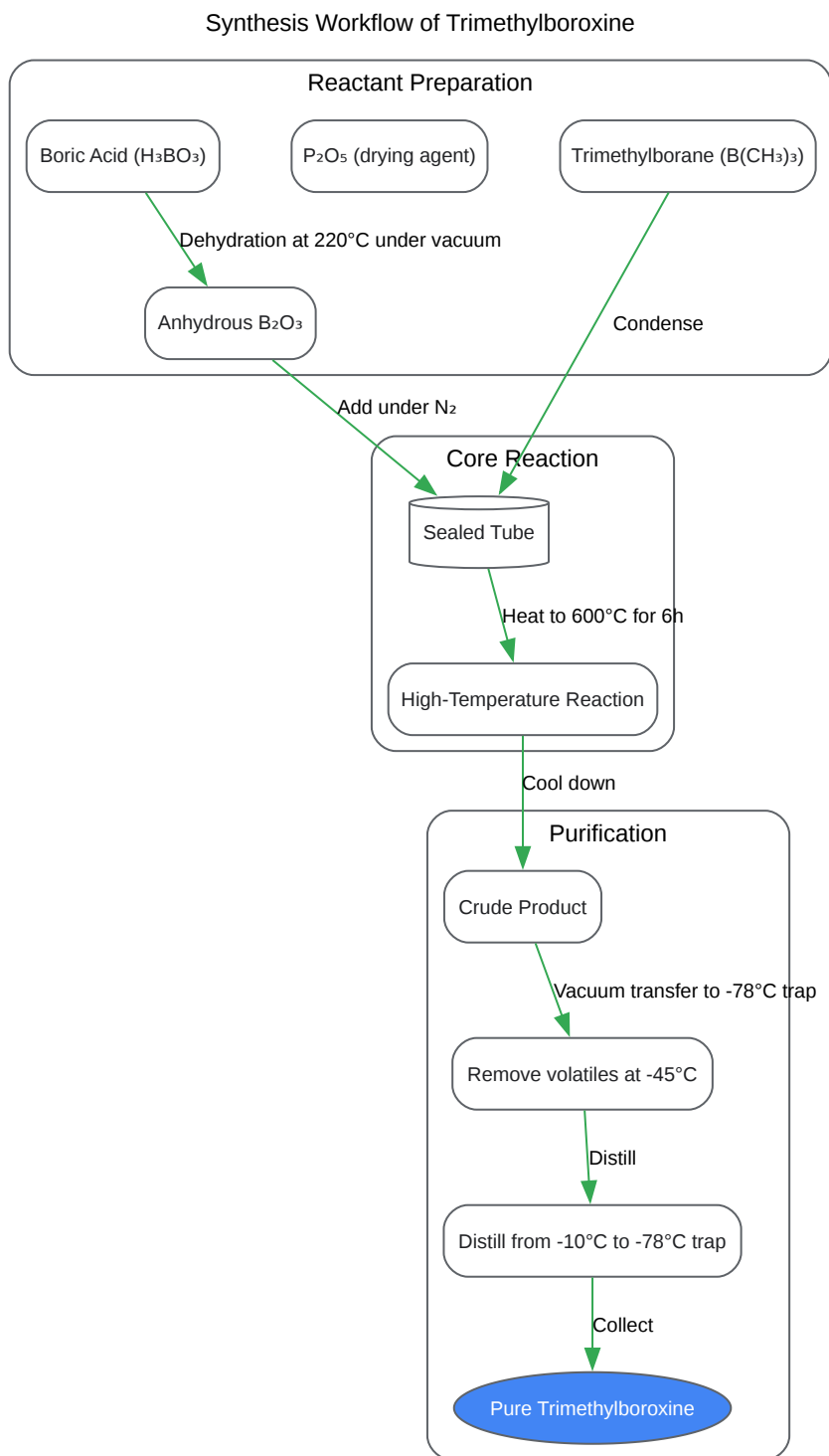
Experimental Protocols

Proper handling, synthesis, and purification are critical for the effective use of **trimethylboroxine**.

Several methods for the synthesis of **trimethylboroxine** have been reported. One common laboratory-scale preparation involves the dehydration of methylboronic acid.^[10] Another method is the reaction of trimethylborane with boron trioxide.^[1]

Protocol: Preparation from Trimethylborane and Boron Trioxide^[1]

- Preparation of B_2O_3 : Dehydrate boric acid (H_3BO_3) under vacuum over phosphorus pentoxide (P_2O_5) at 220 °C to obtain anhydrous boron trioxide (B_2O_3) powder. This step is critical as B_2O_3 is very hygroscopic.
- Reaction Setup: In a sealed tube, with strict exclusion of moisture, combine the anhydrous B_2O_3 powder with trimethylborane ($B(CH_3)_3$).
- Reaction Conditions: Heat the sealed tube to 600 °C and maintain this temperature for six hours. The contents will transform into a clear, colorless liquid.
- Isolation: After cooling, break the tube's tip under a nitrogen atmosphere and connect it to a vacuum line.
- Purification: Transfer the crude product into a cold trap at -78 °C. Purify the product by removing volatile impurities at -45 °C, followed by distillation of the **trimethylboroxine** from a -10 °C trap into a collection receiver at -78 °C.



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Caption: Synthesis workflow for **trimethylboroxine**.

The primary impurity in **trimethylboroxine** is often its hydrolysis product, methylboronic acid. [1] Purification is typically achieved by vacuum distillation, taking advantage of the volatility of **trimethylboroxine**. [1]

- Handling: Use **trimethylboroxine** in a well-ventilated area, preferably in a fume hood. [7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [6] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture and air. [7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. [7] It should be stored under an inert gas. [7] Containers of THF solutions should be dated upon opening and periodically checked for peroxides. [7]

Several analytical techniques are employed to characterize **trimethylboroxine** and determine its purity.

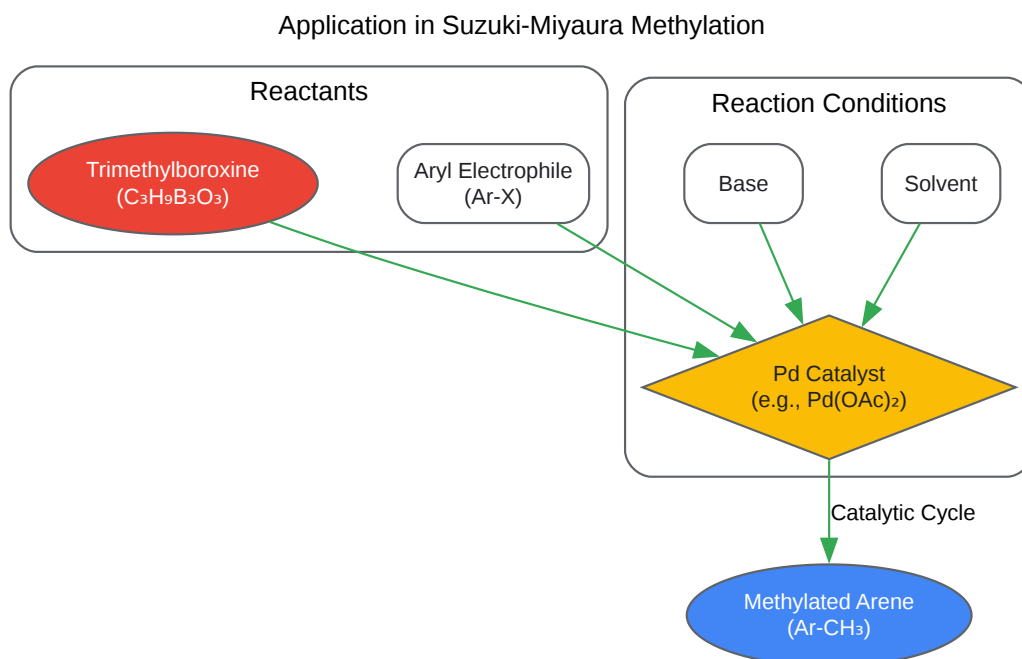
- Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Used for purity assessment and identification of volatile impurities. **Trimethylboroxine** itself can be used as a derivatizing agent for GC analysis of other compounds. [1][6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{11}B NMR are used to confirm the structure and purity.
- Titration: A titration method has been developed for determining the content of **trimethylboroxine** in a solution, which can be more accurate than chromatographic or NMR methods for quantitative purposes. The method involves hydrolyzing the **trimethylboroxine** and titrating the resulting methylboronic acid with a strong base.

Applications in Research and Drug Development

Trimethylboroxine is a key reagent in several important organic reactions, making it highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Trimethylboroxine serves as an effective methylating reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [6] This application is crucial for introducing methyl groups to aryl halides and other electrophiles, a common requirement in medicinal chemistry to modify

the steric and electronic properties of drug candidates. It has been demonstrated as a universal methylating reagent for a broad range of substrates, including challenging ones like nitroarenes, amides, and esters.



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Caption: **Trimethylboroxine** in Suzuki-Miyaura coupling.

Trimethylboroxine is a key reagent in the preparation of Corey-Bakshi-Shibata (CBS) catalysts.[1] These oxazaborolidine-based catalysts are renowned for their ability to effect highly enantioselective reductions of ketones to alcohols, a critical transformation in the synthesis of chiral drugs.

- Derivatizing Agent: It is used as a derivatizing agent for gas chromatography analysis.[6][9]

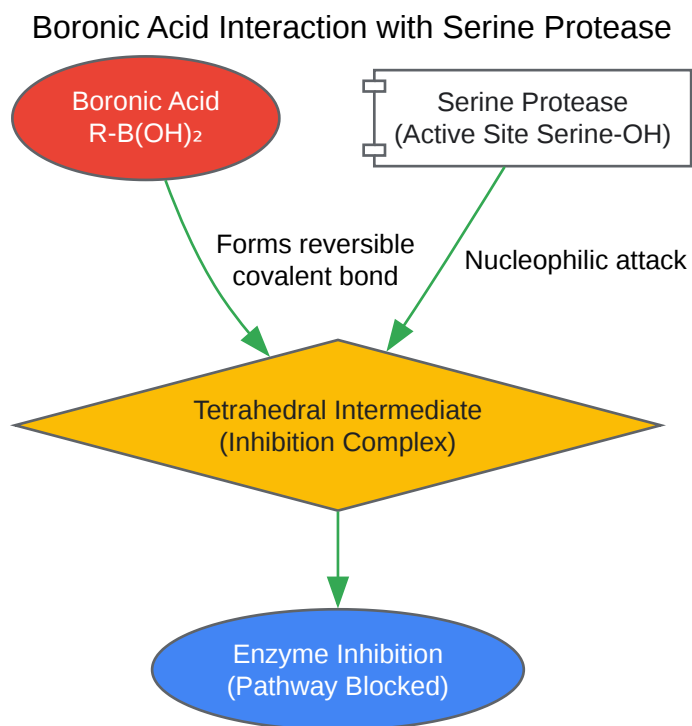
- **Polymerization:** It is used in the preparation of methylaluminoxane (MAO), a cocatalyst in olefin polymerization.[\[6\]](#)
- **Energy Storage:** It serves as an electrolyte additive to improve the stability of the electrode/electrolyte interface in high-voltage lithium-ion batteries.

Relevance to Signaling Pathways in Drug Discovery

While **trimethylboroxine** itself is primarily a synthetic reagent, its hydrolysis product, methylboronic acid, belongs to the boronic acid class of compounds, which have significant biological relevance. Boronic acids and their derivatives are known to interact with biological systems and are the subject of extensive research in drug development.

- **Enzyme Inhibition:** The boron atom in boronic acids can act as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes.[\[10\]](#) This property is exploited in the design of enzyme inhibitors. For example, Bortezomib, a dipeptide boronic acid derivative, is a potent proteasome inhibitor used in cancer therapy that is known to disrupt the NF- κ B signaling pathway.[\[1\]](#)
- **Interaction with Diols:** Boronic acids can reversibly bind to 1,2- and 1,3-diols, which are common motifs in biological molecules such as saccharides (sugars) and ribonucleic acids. [\[3\]](#)[\[4\]](#) This interaction is being explored for applications in biosensors, drug delivery, and diagnostics.[\[7\]](#)
- **Modulation of Cellular Signaling:** Some studies have shown that boronic acid compounds can influence key cellular signaling pathways. For instance, phenylboronic acid has been demonstrated to inhibit cancer cell migration by decreasing the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton.[\[5\]](#)

The utility of **trimethylboroxine** in synthesizing complex organic molecules provides medicinal chemists with a powerful tool to create novel boronic acid-based drug candidates that can potentially target and modulate these and other critical biological pathways.



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Caption: Boronic acid inhibiting a serine protease.

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